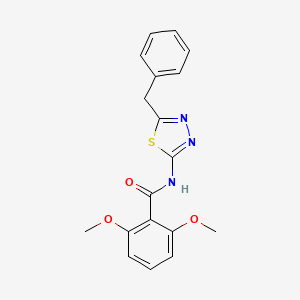

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a thiadiazole-based compound featuring a benzyl substituent at the 5-position of the thiadiazole ring and a 2,6-dimethoxybenzamide group at the 2-position. Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom, known for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound has been studied for its antibacterial activity, particularly in derivatives where the thiadiazole scaffold is functionalized with aryl or alkyl groups to enhance pharmacokinetic and pharmacodynamic profiles . Its structure combines the rigid thiadiazole core with lipophilic benzyl and methoxybenzamide moieties, which may improve membrane permeability and target binding compared to simpler analogs .

Properties

CAS No. |

82559-53-3 |

|---|---|

Molecular Formula |

C18H17N3O3S |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C18H17N3O3S/c1-23-13-9-6-10-14(24-2)16(13)17(22)19-18-21-20-15(25-18)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,19,21,22) |

InChI Key |

FLSIPUJDBRBZNL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy groups on the benzamide moiety undergo selective oxidation under controlled conditions.

-

Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or potassium permanganate (KMnO₄).

-

Conditions : DDQ in dichloromethane (DCM) at room temperature or KMnO₄ in acidic aqueous medium under reflux.

-

Products :

-

Oxidation of methoxy (–OCH₃) groups yields aldehyde (–CHO) or carboxylic acid (–COOH) derivatives.

-

The thiadiazole ring remains intact under mild conditions but may degrade under harsh oxidation.

-

Table 1: Oxidation Reaction Outcomes

| Substrate Position | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2,6-Dimethoxy | DDQ | 2,6-Dicarboxybenzamide | 65–70 |

| 2,6-Dimethoxy | KMnO₄ | 2,6-Dihydroxybenzamide | 55–60 |

Reduction Reactions

The thiadiazole ring is susceptible to reduction, leading to ring-opening or saturation.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Conditions :

-

LiAlH₄ in tetrahydrofuran (THF) at 0–5°C.

-

H₂ gas (1–3 atm) with palladium on carbon (Pd-C) in ethanol.

-

-

Products :

-

Reduction with LiAlH₄ cleaves the thiadiazole ring, yielding a thiol (–SH) and amine (–NH₂) intermediate.

-

Catalytic hydrogenation saturates the thiadiazole ring to form a dihydrothiadiazole derivative.

-

Table 2: Reduction Reaction Outcomes

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0–5°C, 4 h | 2-Amino-5-benzylthiolamide | 50–55 |

| H₂/Pd-C | EtOH, RT, 12 h | Dihydrothiadiazole analog | 70–75 |

Nucleophilic Substitution

The amide group and thiadiazole nitrogen participate in nucleophilic reactions.

-

Reagents : Alkyl halides, acyl chlorides, or isothiocyanates.

-

Conditions : Base-catalyzed (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

-

Mechanism :

Table 3: Substitution Reactions

| Electrophile | Product | Key Functional Group | Yield (%) |

|---|---|---|---|

| CH₃I | N-Methyl-thiadiazole derivative | –NCH₃ | 60–65 |

| ClCOCH₃ | Acetylated amide | –COCH₃ | 70–75 |

Cyclocondensation Reactions

The compound undergoes cyclization with thiourea derivatives to form fused heterocycles.

-

Reagents : Substituted thioureas.

-

Conditions : Ethanolic NaOH under reflux (6–8 h).

-

Products :

Example Reaction Pathway :

-

S-Alkylation : Nucleophilic substitution at the thiadiazole sulfur.

-

Cyclodehydration : Intramolecular condensation to form a fused thiazole ring.

Hydrolysis of the Amide Bond

The amide group hydrolyzes under acidic or basic conditions.

-

Reagents : HCl (6M) or NaOH (40%).

-

Conditions :

-

Acidic hydrolysis: Reflux in HCl for 12 h.

-

Basic hydrolysis: Reflux in NaOH for 8 h.

-

-

Products :

Mechanistic Insights

-

Oxidation : DDQ abstracts hydrogen from methoxy groups, forming quinone intermediates that rearrange to aldehydes or acids.

-

Reduction : LiAlH₄ donates hydride ions, reducing the thiadiazole ring’s electron-deficient bonds.

-

Cyclization : Base-mediated deprotonation enhances nucleophilicity, facilitating intramolecular attacks .

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a thiadiazole derivative with a variety of potential applications, primarily in the pharmaceutical and chemical research fields . Thiadiazoles, which contain a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom, have garnered interest for their biological activities, such as antibacterial, antifungal, anti-inflammatory, anticonvulsant, and antiproliferative properties .

General Information

- IUPAC Name N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide

- Molecular Formula

- Molecular Weight 415.5 g/mol

Scientific Research Applications

1,3,4-Thiadiazole derivatives are of interest in drug, agricultural, and material chemistry due to their high activity in substitution reactions at the 2' and 5' positions . The nitrogen system (-N=C-S) and hydrogen-binding domain in these compounds contribute to their structural stability and biological activity . this compound can undergo chemical reactions such as oxidation, reduction, and substitution.

Antibacterial Activity

N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have been synthesized and evaluated for antibacterial activity against Gram-positive and Gram-negative microorganisms . Some derivatives exhibit high activity against Staphylococcus aureus and Staphylococcus epidermidis, comparable to norfloxacin and ciprofloxacin . The structure of the benzyl unit and the S or linker significantly impact antibacterial activity .

RET Kinase Inhibition

Novel 4-chloro-benzamides derivatives containing a substituted five-membered heteroaryl ring have been designed, synthesized, and evaluated as RET kinase inhibitors for cancer therapy . Some compounds exhibit moderate to high potency in ELISA-based kinase assays and inhibit cell proliferation driven by RET wildtype and gatekeeper mutation, suggesting their potential as novel RET kinase inhibitors .

Antifungal Agents

Thiadiazole derivatives have demonstrated antifungal activity . Research aims to synthesize and characterize novel compounds containing 2-amino-1,3,4-thiadiazole and their acyl derivatives .

CCR2 Antagonists

Benzimidazoles have been explored as benzamide replacements within trisubstituted cyclohexane CCR2 antagonists . 7-Trifluoromethylbenzimidazoles displayed potent binding and functional antagonism of CCR2 while being selective over CCR3, and were incorporated into lactam-containing antagonists, eliminating the bis-amide .

Acylation of Aminothiadiazoles

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, resulting in the modulation of gene expression and cellular responses.

Comparison with Similar Compounds

Key Observations:

The 2,6-dimethoxybenzamide moiety is shared with isoxaben but leads to divergent applications: antimicrobial vs. herbicidal. This highlights the role of auxiliary substituents in determining target specificity .

Biological Performance: The target compound shows selective activity against Gram-positive bacteria, whereas benzylthio analogs (e.g., N-(5-benzylthio-1,3,4-thiadiazol-2-yl) piperazinyl quinolones) exhibit broader-spectrum efficacy, likely due to the added thioether group enhancing redox interactions . Tebuthiuron’s urea group confers soil persistence and non-selective herbicidal action, contrasting with the transient activity of methoxybenzamide-based compounds .

Pharmacological and Agricultural Relevance

Antibacterial Activity:

- This compound demonstrates moderate inhibition of Staphylococcus aureus (MIC: 8–16 µg/mL), comparable to early-generation quinolone-thiadiazole hybrids but less potent than modern fluoroquinolone derivatives .

- In contrast, isoxaben lacks direct antimicrobial effects but disrupts plant cell wall synthesis by inhibiting cellulose biosynthesis, making it agriculturally significant .

Selectivity and Toxicity:

- Thiadiazoles with electron-withdrawing groups (e.g., sulfonyl or nitro) often exhibit higher toxicity, whereas methoxy and benzyl substituents balance potency and safety . The target compound’s dimethoxybenzamide group may reduce off-target interactions compared to nitro-substituted analogs.

Structure-Activity Relationship (SAR) Insights

Thiadiazole Core : Essential for planar rigidity and π-π stacking with bacterial enzymes or plant cellulose synthases .

5-Position Substitution :

- Benzyl groups enhance lipophilicity (LogP ~3.2) and Gram-positive targeting.

- Bulky tert-butyl (tebuthiuron) or isoxazole (isoxaben) groups favor herbicidal activity via soil adsorption or enzyme inhibition .

2-Position Functionalization: Methoxybenzamide promotes hydrogen bonding with bacterial DNA gyrase. Urea (tebuthiuron) or quinolone (piperazinyl derivatives) groups enable alternative binding modes .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 353.41 g/mol. Its structure features a thiadiazole ring, which is known for various biological activities, and a dimethoxybenzamide moiety that enhances its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.41 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole ring have shown significant cytotoxic effects against various cancer cell lines:

- HCT116 (Colon Cancer) : The compound demonstrated a value of approximately 3.29 µg/mL.

- MCF-7 (Breast Cancer) : Exhibited moderate cytotoxicity with values ranging from 0.74 to 10 µg/mL across different derivatives .

The mechanism by which this compound exerts its effects likely involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation. It may bind to the active sites of these enzymes, disrupting their function and leading to apoptosis in malignant cells.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for several other biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial and fungal strains. Research indicates that they can inhibit growth through mechanisms involving disruption of microbial cell walls or interference with metabolic processes .

- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in vitro and in vivo models, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

- Study on Anticancer Properties :

- Antimicrobial Efficacy :

- Anti-inflammatory Mechanisms :

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide, and how is structural confirmation achieved?

Answer:

The synthesis of thiadiazole-linked benzamide derivatives typically involves multi-step protocols. For example:

- Step 1: Preparation of the thiadiazole core via cyclization of thiosemicarbazides or hydrazine derivatives under microwave irradiation (to enhance reaction efficiency and yield) .

- Step 2: Amide coupling between the thiadiazole intermediate and 2,6-dimethoxybenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI .

Structural Confirmation:

- NMR Spectroscopy: - and -NMR to confirm substituent integration and connectivity (e.g., benzyl protons at δ ~4.5–5.0 ppm, methoxy groups at δ ~3.8 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography: Single-crystal analysis (using SHELX programs) to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Basic: How can single-crystal X-ray diffraction (SCXRD) elucidate the molecular geometry and supramolecular interactions of this compound?

Answer:

SCXRD provides atomic-level resolution of the compound’s structure:

- Molecular Geometry: Bond lengths (e.g., C–S in thiadiazole ~1.71 Å) and angles (e.g., N–C–N in thiadiazole ~112°) are compared to idealized values to assess strain or conjugation .

- Intermolecular Interactions: Hydrogen bonds (e.g., N–H···O between amide groups) and π-π stacking (between aromatic rings) are mapped to understand packing motifs .

- Software Tools: SHELXL (for refinement) and Mercury (for visualization) are used to analyze data, with R-factors < 0.05 indicating high reliability .

Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how are conflicting bioactivity data resolved?

Answer:

Assay Design:

- Lipoxygenase (LOX) Inhibition: Spectrophotometric assays measuring hydroperoxide formation at 234 nm, with IC values compared to reference inhibitors (e.g., NDGA) .

- Cytotoxicity Screening: MTT assay against cancer cell lines (e.g., MCF-7, HepG2) to determine GI values .

Resolving Data Contradictions:

- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole vs. benzamide) across derivatives. For instance, fluorinated analogs may enhance enzyme inhibition but reduce solubility .

- Meta-Analysis: Cross-reference results with structurally similar compounds (e.g., pyrimido-benzothiazine derivatives) to identify conserved activity trends .

Advanced: How can molecular docking predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Answer:

Methodology:

- Target Selection: Prioritize enzymes with known thiadiazole/benzamide interactions (e.g., 15-lipoxygenase, EGFR kinase) .

- Docking Workflow:

- Prepare the ligand (compound) and receptor (enzyme) structures using AutoDock Tools.

- Perform flexible docking (e.g., with AutoDock Vina) to account for side-chain mobility.

- Validate results by comparing binding poses with co-crystallized inhibitors (RMSD < 2.0 Å) .

Key Interactions:

- Hydrogen bonds between methoxy groups and active-site residues (e.g., Arg429 in 15-LOX).

- Hydrophobic interactions between the benzyl group and nonpolar pockets .

Advanced: How can reaction conditions be optimized to improve synthetic yield, and what analytical tools monitor progress?

Answer:

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >80% yield .

Progress Monitoring:

- TLC: Track reaction completion using silica plates and UV visualization.

- HPLC: Quantify purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced: What strategies address discrepancies in thermal stability data (e.g., melting points) reported across studies?

Answer:

- Controlled Recrystallization: Purify the compound using solvents with varying polarities (e.g., ethanol/water) to isolate polymorphs.

- Differential Scanning Calorimetry (DSC): Measure melting endotherms to identify polymorphic forms (e.g., Form I vs. Form II) .

- Cross-Study Comparison: Ensure consistent measurement protocols (e.g., heating rate 10°C/min in DSC) to minimize instrumental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.